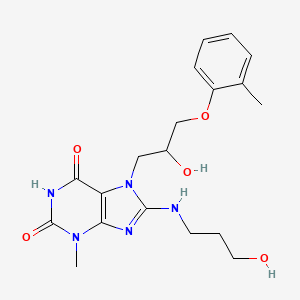
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor and antiviral effects, along with relevant research findings and case studies.
- Molecular Formula : C20H27N5O5
- Molecular Weight : 417.5 g/mol
- CAS Number : 941974-53-4
Antitumor Effects
Preliminary studies indicate that this compound exhibits antitumor properties , particularly against certain cancer cell lines. Research has shown that it may inhibit cell proliferation and induce apoptosis in various cancer models. For instance, a study highlighted its effectiveness against breast and prostate cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
Antiviral Properties
The structural similarity of this compound to nucleosides suggests potential antiviral activity . Research indicates that it may interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development. In vitro studies have shown inhibition of viral entry and replication in cell cultures infected with specific viruses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or viral replication.
- Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its bioavailability and efficacy.
- Interaction with Nucleic Acids : As a purine derivative, it may interact with DNA or RNA, affecting transcription and replication processes.
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
- A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Research on Antiviral Activity :
- In a controlled experiment involving influenza virus-infected cells, the compound reduced viral titers by approximately 50% when administered at early stages of infection.
- Further analysis suggested that it may block the hemagglutinin protein's ability to mediate viral entry into host cells.
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity | Antiviral Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | Low | Enzyme inhibition |
| Compound B | High | Moderate | Nucleic acid interaction |
| This compound | High | Moderate | Cellular uptake & enzyme inhibition |
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-12-6-3-4-7-14(12)29-11-13(26)10-24-15-16(21-18(24)20-8-5-9-25)23(2)19(28)22-17(15)27/h3-4,6-7,13,25-26H,5,8-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPTPUQTQYMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













